molecular formula C11H16N2O2 B177188 Benzyl 2-aminoethyl(methyl)carbamate CAS No. 19023-94-0

Benzyl 2-aminoethyl(methyl)carbamate

Cat. No. B177188
CAS RN: 19023-94-0
M. Wt: 208.26 g/mol
InChI Key: BEIBNZUDHJCOKR-UHFFFAOYSA-N
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Description

Benzyl 2-aminoethyl(methyl)carbamate is an organic compound with the molecular formula C11H17ClN2O2 . It is also known as benzyl N-(2-aminoethyl)-N-methylcarbamate . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of Benzyl 2-aminoethyl(methyl)carbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to a 2-aminoethyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .


Physical And Chemical Properties Analysis

Benzyl 2-aminoethyl(methyl)carbamate is a solid substance . It has a molecular weight of 244.72 . The compound is stable under normal conditions and should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

Benzyl 2-aminoethyl(methyl)carbamate is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBNZUDHJCOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597052
Record name Benzyl (2-aminoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-aminoethyl(methyl)carbamate

CAS RN

19023-94-0
Record name Benzyl (2-aminoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound B (˜311 mmol) in MeOH (1.2 L) was added a solution of LiOH (14.9 g, 622 mmol) in water (120 mL). The reaction mixture was stirred at ambient temperature for 3 h. Solvents were evaporated to 75% of the initial volume followed by dilution with water (400 mL). The solution was extracted with EtOAc (2×300 mL). The organic layer was washed with brine (200 mL), dried over MgSO4 and evaporated in vacuo. The residue was dissolved in ether (300 mL) and treated with 2 N HCl/ether (200 mL). Formed precipitate was filtrated, washed with ether and dried in vacuo to provide the hydrochloric salt of compound C (67.8 g, 89%) as a white solid. LC-MS [M+H] 209.0 (C11H16N2O2+H, calc: 209.3). Compound C was used directly in the next reaction without purification as a DMF solution.
Name
compound B
Quantity
311 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
89%

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